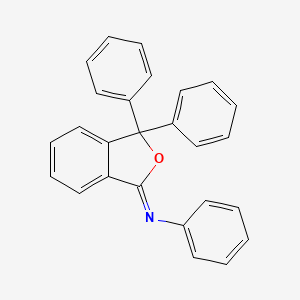
(1Z)-N,3,3-Triphenyl-2-benzofuran-1(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with phenyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline typically involves the reaction of 3,3-diphenylisobenzofuran-1(3H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in various substituted benzofuran or aniline derivatives.
Scientific Research Applications
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylisobenzofuran-1(3H)-one: A precursor in the synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline.
Aniline Derivatives: Compounds with similar aniline moieties that exhibit comparable reactivity and applications.
Uniqueness
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is unique due to its specific structure, which combines the properties of benzofuran and aniline derivatives
Properties
CAS No. |
26322-30-5 |
|---|---|
Molecular Formula |
C26H19NO |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N,3,3-triphenyl-2-benzofuran-1-imine |
InChI |
InChI=1S/C26H19NO/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21)24-19-11-10-18-23(24)25(28-26)27-22-16-8-3-9-17-22/h1-19H |
InChI Key |
GIZYWAMLWFWGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=NC4=CC=CC=C4)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


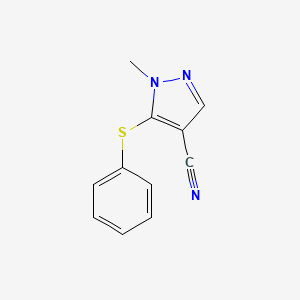

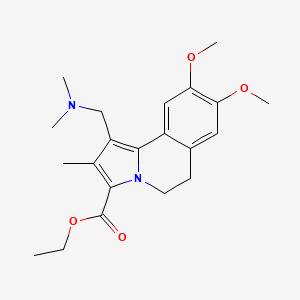

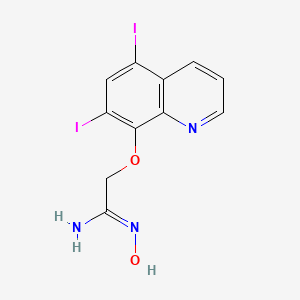
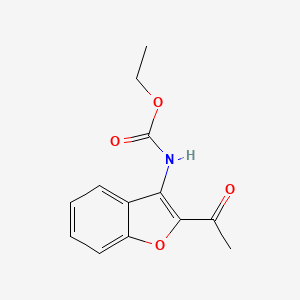
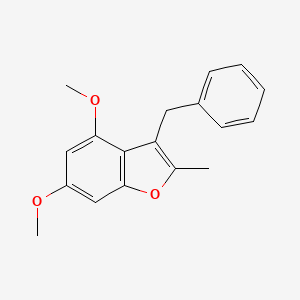
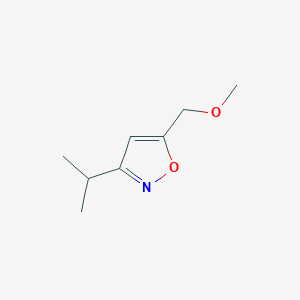
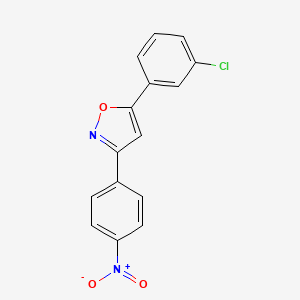

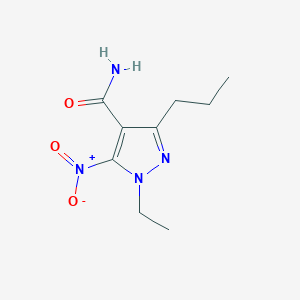
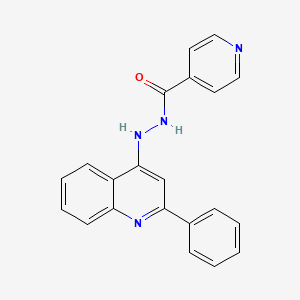
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
